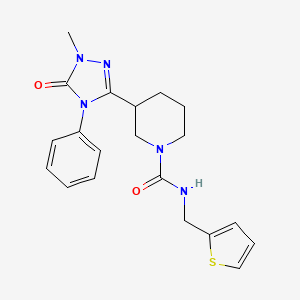
3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) ranging from 15.6 to 62.5 µg/mL , indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
Triazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases. Specific assays demonstrated that the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole-based compounds. The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be below 50 µM , indicating strong antiproliferative activity .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. It binds to the active site of MBLs, preventing substrate access and subsequent bacterial resistance .
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This was confirmed through flow cytometry analysis .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives found that modifications in the thiophene moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties where the compound was administered in a murine model of inflammation, resulting in a marked reduction in paw swelling and inflammatory markers .
Data Tables
| Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 15.6 - 62.5 µg/mL | S. aureus, E. coli |
| Anti-inflammatory | N/A | Murine model |
| Anticancer | < 50 µM | Breast cancer cell lines |
属性
IUPAC Name |
3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-23-20(27)25(16-8-3-2-4-9-16)18(22-23)15-7-5-11-24(14-15)19(26)21-13-17-10-6-12-28-17/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILUTIVYORBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














